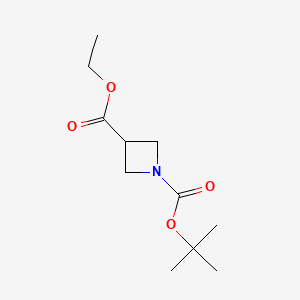
Ethyl 1-BOC-azétidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-BOC-azetidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an azetidine ring substituted with tert-butyl and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
Ethyl 1-BOC-azetidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Azetidines, the core structure of this compound, are known to be important in organic synthesis and medicinal chemistry . They are often used as motifs in drug discovery .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This strain can be triggered under appropriate reaction conditions to interact with its targets .
Biochemical Pathways
Azetidines have been used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 1-BOC-azetidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-ethyl azetidine-1,3-dicarboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of Ethyl 1-BOC-azetidine-3-carboxylate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-BOC-azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
- 1-tert-Butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Ethyl 1-BOC-azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAKQSWJCMKEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704384 |
Source


|
| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346674-10-9 |
Source


|
| Record name | 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B581077.png)
![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)
![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)
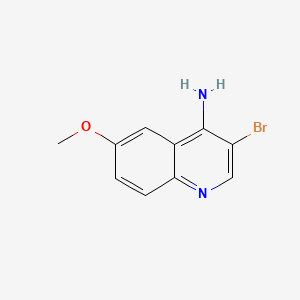
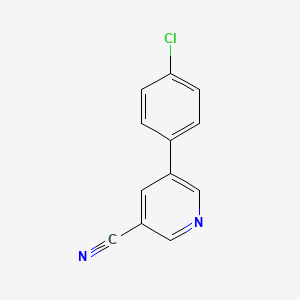
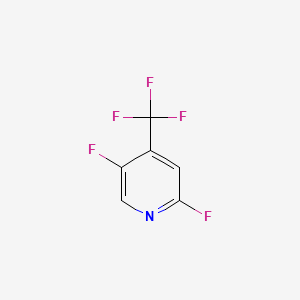


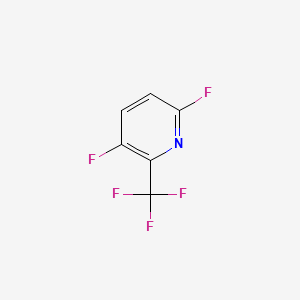


![(2S,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B581096.png)
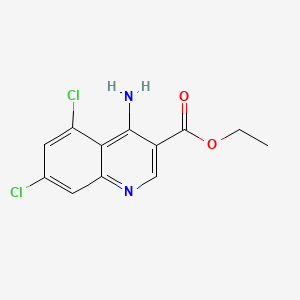
![1,4-Bis(benzo[b]thiophen-4-yl)piperazine](/img/structure/B581098.png)
